Bienvenue dans la boutique en ligne BenchChem!

(4s,5r)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid

Chiral intermediate procurement Paclitaxel semisynthesis Enantiomeric purity specification

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid (CAS 153652-70-1) is a chiral, non-racemic oxazolidine derivative widely employed as a protected C-13 side chain precursor in the semisynthesis of the blockbuster anticancer agent paclitaxel (Taxol®) and its analogs. The compound features two stereogenic centers at the C-4 (S) and C-5 (R) positions of the oxazolidine ring, with the absolute (4S,5R) configuration being essential for maintaining the correct (2′R,3′S) stereochemistry of the final paclitaxel isoserine side chain.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 153652-70-1
Cat. No. B136568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4s,5r)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid
CAS153652-70-1
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C
InChIInChI=1S/C19H19NO4/c1-19(2)20(17(21)14-11-7-4-8-12-14)15(16(24-19)18(22)23)13-9-5-3-6-10-13/h3-12,15-16H,1-2H3,(H,22,23)/t15-,16+/m0/s1
InChIKeyAQOXAQNPPJHPAD-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic Acid (CAS 153652-70-1): A Key Chiral Intermediate for Paclitaxel Semisynthesis and Asymmetric Transformations


(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid (CAS 153652-70-1) is a chiral, non-racemic oxazolidine derivative widely employed as a protected C-13 side chain precursor in the semisynthesis of the blockbuster anticancer agent paclitaxel (Taxol®) and its analogs [1]. The compound features two stereogenic centers at the C-4 (S) and C-5 (R) positions of the oxazolidine ring, with the absolute (4S,5R) configuration being essential for maintaining the correct (2′R,3′S) stereochemistry of the final paclitaxel isoserine side chain [2]. Standard commercial specifications report a chemical purity of ≥98.0% and an optical purity of ≥99.0%, as documented by multiple Chinese GMP intermediate suppliers . Its primary industrial role is as a protected, activated carboxylic acid that undergoes esterification with the C-13 hydroxyl of baccatin III or 10-deacetylbaccatin III, followed by acidolytic oxazolidine ring opening to unmask the free paclitaxel side chain in situ [3].

Why Generic Substitution Fails: Structural, Stereochemical, and Process Barriers to Substituting (4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic Acid


Direct replacement of (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid with its closest structural analogs—including the N-Boc-protected variant (CAS 143527-70-2), the (4R,5R)-diastereomer, or the docetaxel-specific 2-(4-methoxyphenyl) analog (CAS 196404-55-4)—is precluded by fundamental differences in protecting group strategy, downstream deprotection chemistry, and stereochemical integrity [1]. The benzoyl group on the oxazolidine nitrogen serves a dual function: it acts as a robust protecting group during esterification coupling and, upon acid-catalyzed ring opening, directly furnishes the N-benzoylphenylisoserine terminus of paclitaxel [2]. In contrast, the N-Boc analog requires an additional deprotection–benzoylation sequence, increasing step count and the risk of C-2′ epimerization [3]. Even within the same N-benzoyl series, the (4R,5R)-diastereomer—commonly cataloged as a paclitaxel impurity—produces the enantiomeric (2′S,3′R) side chain, yielding a biologically inactive epimer of paclitaxel [4]. The following quantitative evidence guide deconstructs these differentiation dimensions with explicit comparator data.

Quantitative Head-to-Head Evidence: (4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic Acid vs. Key Comparators


Optical Purity Benchmarking: N-Benzoyl Oxazolidine Acid vs. N-Boc Analog for Paclitaxel Side Chain Integrity

Commercial batches of (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid are routinely supplied with optical purity ≥99.0% (enantiomeric excess ≥98%) as verified by chiral HPLC, according to multiple Chinese GMP intermediate manufacturers . This specification directly ensures that the installed paclitaxel side chain retains the requisite (2′R,3′S) configuration. By comparison, the N-Boc-protected analog (CAS 143527-70-2) is typically offered at ≥95% chemical purity without a certified optical purity specification from major suppliers such as TCI and BOC Sciences ; the absence of a validated enantiomeric excess introduces risk of (4R,5R)-contamination that would propagate to epi-paclitaxel. The 4-percentage-point floor difference (≥99.0% vs. unspecified/≥95%) represents a quantifiable stereochemical quality gap relevant to cGMP procurement.

Chiral intermediate procurement Paclitaxel semisynthesis Enantiomeric purity specification

Melting Point Differentiation as a Facile Identity and Polymorph Control Check

The melting point of (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is consistently reported at 175–176 °C across multiple authoritative databases . In contrast, the N-Boc analog (CAS 143527-70-2) exhibits a substantially lower melting point of 113–114 °C . This ~62 °C differential provides a simple, instrumentally accessible quality control gate: any batch of the target compound that deviates significantly from 175–176 °C signals the possible presence of the N-Boc contaminant, residual solvent, or incorrect diastereomer without requiring full chromatographic analysis. The higher melting point of the N-benzoyl derivative also confers superior solid-state thermal stability during long-term storage (recommended ambient conditions ).

Solid-state characterization Quality control Polymorph screening

Synthetic Provenance: 95% Enantiomeric Purity Achieved in the Validated Semola-Dondoni Route

The published Semola–Dondoni synthetic route to (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid proceeds via (S)-phenylglycine methyl ester, with a key 2-(trimethylsilyl)thiazole homologation step that delivers intermediate (VI) in 95% enantiomeric purity prior to cyclization and oxidation [1]. This validated pathway not only provides a peer-reviewed quality benchmark but also offers an orthogonal stereochemical assurance: the enantiomeric integrity is established before the oxazolidine ring is formed, meaning that the final carboxylic acid inherits a characterized ee rather than relying solely on post-synthetic chiral resolution. No comparable published route with documented intermediate ee exists for the (4R,5R)-diastereomer, which is primarily encountered as an undesired impurity rather than a deliberately synthesized, quality-controlled product [2].

Enantioselective synthesis Process validation Taxol side chain homologation

Diastereoselectivity Benchmark: 2,2-Dimethyl-4-phenyloxazolidine Scaffold Delivers up to 91% de in Chiral Auxiliary Applications

Beyond its role as a taxane intermediate, the 2,2-dimethyl-4-phenyloxazolidine scaffold—of which the target N-benzoyl acid is a functionalized derivative—has been quantitatively evaluated as a chiral auxiliary in asymmetric 1,3-dipolar cycloadditions. The (R)-2,2-dimethyl-4-phenyloxazolidine auxiliary afforded diastereoselectivities of up to 91% de, outperforming alternative auxiliaries such as (S,S)-2,2-dimethyl-4,5-diphenylimidazolidine under identical reaction conditions [1]. While the specific N-benzoyl-5-carboxylic acid derivative is employed primarily as a protected side chain acid rather than a stoichiometric chiral auxiliary, this class-level data substantiates the inherent stereodirecting capacity of the (4S,5R) scaffold. By contrast, the N-Boc analog has been predominantly studied for bromocarbamation/epoxidation chemistry rather than aldol or cycloaddition stereocontrol, limiting its auxiliary utility to a narrower reaction space [2].

Asymmetric synthesis Chiral auxiliary Diastereoselective cycloaddition

Validated Application Scenarios for (4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic Acid Procurement


cGMP Paclitaxel Semisynthesis: Direct Esterification–Deprotection Route Minimizing Epimerization

In the industrial semisynthesis of paclitaxel, (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is coupled with a protected baccatin III derivative (e.g., 7-TES-baccatin III) using DCC/DMAP in ethyl acetate. The benzoyl protecting group eliminates the need for a separate N-deprotection–N-benzoylation sequence that is mandatory with the N-Boc analog, thereby reducing by one step the risk of base- or acid-catalyzed epimerization at the C-2′ position, as documented in the Commerçon protocol [1]. Final formic acid-mediated oxazolidine opening directly liberates the paclitaxel side chain without epimerization, a critical quality attribute for meeting pharmacopoeial impurity limits [2].

Chiral Reference Standard and Impurity Profiling in ANDA/DMF Submissions

The well-characterized melting point (175–176 °C) and optical purity (≥99.0%) of (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid make it suitable as a system suitability standard or working reference standard in HPLC methods for quantitating the (4R,5R)-epimeric impurity in paclitaxel API [1]. Analytical laboratories can leverage the certified optical purity as a calibration benchmark without the need for an independently synthesized (4R,5R)-standard for routine batch release testing.

Methodological Research: Evaluation of the 2,2-Dimethyl-4-phenyloxazolidine Scaffold as a Stoichiometric Chiral Auxiliary

For academic and industrial process chemistry groups investigating novel asymmetric transformations, the N-benzoyl carboxylic acid can be readily converted to the corresponding Weinreb amide or thioester for use as a chiral auxiliary in aldol, Mannich, or cycloaddition reactions. Published class-level data indicate that the 2,2-dimethyl-4-phenyloxazolidine core delivers up to 91% de in 1,3-dipolar cycloadditions, providing a quantitatively benchmarked starting point for reaction optimization [1]. The commercial availability of this single enantiomer at ≥99.0% ee from multiple suppliers enables direct entry into methodology studies without requiring in-house chiral resolution.

Docetaxel-Related Substance Analysis via Comparator Structural Differentiation

During docetaxel process development, (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid serves as a structurally distinct comparator to the docetaxel-specific 2-(4-methoxyphenyl) oxazolidine intermediate (CAS 196404-55-4) [1]. The absence of the 4-methoxyphenyl substituent and the presence of the benzoyl N-protecting group (vs. the N-Boc/tert-butyl ester combination in CAS 196404-55-4) provide orthogonal chromatographic retention and mass spectrometric fragmentation, making it valuable for cross-validating HPLC method specificity during docetaxel impurity profiling.

Quote Request

Request a Quote for (4s,5r)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.